5-(4-Hydroxyphenyl)thiophene-2-carboxylic Acid
Overview
Description
5-(4-Hydroxyphenyl)thiophene-2-carboxylic Acid is a chemical compound with the molecular formula C11H8O3S and a molecular weight of 220.25 . It is a white to yellow solid and is used for research and development purposes .
Synthesis Analysis
The synthesis of thiophene derivatives, including this compound, has been a topic of interest in recent years . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is a typical and significant synthetic method to thiophene derivatives .Molecular Structure Analysis
The IUPAC name for this compound is this compound . The InChI code is 1S/C11H8O3S/c12-8-3-1-7(2-4-8)9-5-6-10(15-9)11(13)14/h1-6,12H,(H,13,14) .Chemical Reactions Analysis
Thiophene derivatives, including this compound, have been used in various chemical reactions . For example, they have been used in the synthesis of biologically active compounds .Physical And Chemical Properties Analysis
This compound is a white to yellow solid . It has a molecular weight of 220.25 . The compound should be stored at +4°C .Scientific Research Applications
Solid-Phase Synthesis of Peptide Carboxylic Acids
5-(4-Hydroxyphenyl)thiophene-2-carboxylic Acid, referenced as THAL (Thiophene Acid Labile), has been used in the solid-phase synthesis of peptide carboxylic acids. This compound, based on the electron-rich ethylenedioxythenyl moiety, aids in obtaining free and tert-butyl-protected peptides through cleavage with trifluoroacetic acid (TFA). Its high acid lability makes it particularly useful for synthesizing sensitive peptides, as demonstrated with Leu-enkephalins models (Isidro-Llobet et al., 2008).
Immunosuppressive Activity
This compound is involved in synthesizing novel compounds with immunosuppressive properties. It's been used to synthesize phenylheteroarylbutenamides and phenylbutenamides, demonstrating immunosuppressive activity towards proliferating concanavalin A-stimulated T-lymphocytes. This highlights its potential in developing immunosuppressive medications (Axton et al., 1992).
Coordination Polymers and Contaminant Removal
Research on the assembly of Ni(II) coordination polymers has used this compound. These polymers demonstrate various structures like 2D nets and 3D frameworks. Additionally, they have been explored for electrochemical behaviors and as catalyst precursors in synthesizing carbon nanotubes. Their application in removing contaminants like rhodamine B and Congo red in the aqueous phase is notable (Zhao et al., 2020).
Liquid Crystalline Ester Synthesis
In the field of liquid crystal technology, this compound has been used to synthesize novel bent-shaped, thiophene-based chiral liquid crystalline esters. These compounds demonstrate interesting electro-optical properties, including ferro-, ferri-, and antiferro-electric behavior, making them suitable for advanced liquid crystal displays and other electro-optical devices (Matharu et al., 2000).
Future Directions
Thiophene-based analogs, including 5-(4-Hydroxyphenyl)thiophene-2-carboxylic Acid, have been the focus of many scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the future directions of this compound could involve further exploration of its potential biological activities and applications in medicinal chemistry .
Biochemical Analysis
Biochemical Properties
5-(4-Hydroxyphenyl)thiophene-2-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the key interactions is with enzymes involved in oxidative stress responses. The hydroxyphenyl group in this compound can act as an antioxidant, scavenging free radicals and reducing oxidative damage in cells. Additionally, this compound has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. In cancer cells, this compound has been observed to induce apoptosis, a process of programmed cell death, by modulating cell signaling pathways such as the MAPK/ERK pathway. Furthermore, this compound influences gene expression by upregulating genes involved in antioxidant defense and downregulating pro-inflammatory genes . This dual action makes it a potential candidate for therapeutic applications in cancer and inflammatory diseases.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as transcription factors and enzymes, altering their activity. For instance, this compound can inhibit the activity of cyclooxygenase enzymes, which are key players in the inflammatory response. Additionally, this compound can activate nuclear factor erythroid 2-related factor 2 (Nrf2), a transcription factor that regulates the expression of antioxidant proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. This compound is relatively stable under standard laboratory conditions, with minimal degradation observed over time. Long-term studies have shown that continuous exposure to this compound can lead to sustained activation of antioxidant pathways and prolonged inhibition of inflammatory responses . These findings suggest that this compound could be effective in chronic conditions where long-term modulation of cellular processes is required.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits beneficial effects such as reduced oxidative stress and inflammation. At higher doses, toxic effects have been observed, including liver and kidney damage. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications to maximize benefits while minimizing risks .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II reactions. Enzymes such as cytochrome P450 oxidases play a crucial role in the initial oxidation of this compound, followed by conjugation reactions mediated by transferases. These metabolic processes result in the formation of water-soluble metabolites that are excreted from the body .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can passively diffuse across cell membranes due to its lipophilic nature. Additionally, specific transporters and binding proteins facilitate its uptake and distribution. Once inside the cell, this compound can accumulate in certain organelles, such as the mitochondria, where it exerts its antioxidant effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound is predominantly localized in the cytoplasm and mitochondria, where it interacts with various biomolecules involved in oxidative stress and energy metabolism. Post-translational modifications, such as phosphorylation, can influence its localization and activity, directing it to specific cellular compartments .
properties
IUPAC Name |
5-(4-hydroxyphenyl)thiophene-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O3S/c12-8-3-1-7(2-4-8)9-5-6-10(15-9)11(13)14/h1-6,12H,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUFHZPOQBMGGDB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(S2)C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901249377 | |
Record name | 5-(4-Hydroxyphenyl)-2-thiophenecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901249377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
116016-57-0 | |
Record name | 5-(4-Hydroxyphenyl)-2-thiophenecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=116016-57-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(4-Hydroxyphenyl)-2-thiophenecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901249377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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